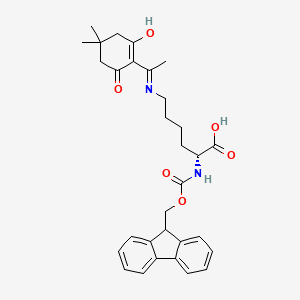

Fmoc-D-Lys(Dde)-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Lys(Dde)-OH: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, Fmoc-D-Lys(Dde)-OH is a critical building block in the synthesis of complex peptides and therapeutic agents. Its unique orthogonal protecting group strategy allows for the selective modification of the lysine side chain, enabling the creation of branched peptides, antibody-drug conjugates, and other sophisticated molecular architectures. This technical guide provides an in-depth overview of its chemical properties, structure, and key experimental protocols.

Core Chemical Properties and Structure

Fmoc-D-Lys(Dde)-OH, systematically named N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine, is a derivative of the amino acid D-lysine. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The defining feature of this reagent is the presence of two distinct protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amino group of the lysine side chain.[2]

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] In contrast, the Dde group is stable to these basic conditions but can be selectively cleaved with a dilute solution of hydrazine in DMF.[1][4] This orthogonality is fundamental to its utility, as it permits the deprotection and subsequent modification of the lysine side chain while the peptide remains anchored to the solid support and the N-terminus remains protected.[2]

Chemical Structure

Figure 1. Chemical structure of Fmoc-D-Lys(Dde)-OH.

Physicochemical Data

The following tables summarize the key quantitative data for Fmoc-D-Lys(Dde)-OH.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₆N₂O₆ | [5] |

| Molecular Weight | 532.63 g/mol | [5][6] |

| CAS Number | 333973-51-6 | [5] |

| Appearance | White to off-white or slightly yellow powder/crystalline powder | [7][8] |

| Melting Point | 135-145 °C | |

| Storage Temperature | 15-25°C or freezer conditions (-20°C) | [1][9] |

| Purity and Solubility | ||

| Purity | Typically ≥97.0% (HPLC), ≥98% (TLC) | [1][8] |

| Enantiomeric Purity | ≥ 99.5 % | [8] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [8][10] |

Experimental Protocols

The use of Fmoc-D-Lys(Dde)-OH in peptide synthesis relies on the precise and selective removal of its protecting groups. The following are detailed methodologies for the deprotection of the Fmoc and Dde groups.

Fmoc Group Deprotection

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF. A common practice is to use approximately 10 mL of the solution per gram of resin.[11]

-

Agitate the mixture at room temperature. The reaction is typically rapid, with standard protocols suggesting treatment times ranging from a few minutes to up to 20 minutes.[11][12] A two-step process is often employed: an initial shorter treatment (e.g., 2 minutes) followed by a second, longer treatment (e.g., 5-10 minutes) with fresh reagent.[11]

-

Following the piperidine treatment, thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[11] The resin is now ready for the coupling of the next amino acid.

Dde Group Deprotection

This protocol details the selective removal of the Dde protecting group from the lysine side chain, allowing for subsequent modification.

Materials:

-

Peptide-resin containing a Lys(Dde) residue

-

2% (v/v) hydrazine monohydrate in dimethylformamide (DMF)

-

Dimethylformamide (DMF)

Procedure:

-

Ensure the N-terminal amino group of the peptide is protected (e.g., with a Boc group if the final N-terminal residue has been coupled) to prevent unwanted reactions with hydrazine.[4]

-

Wash the peptide-resin with DMF.

-

Treat the resin with a 2% solution of hydrazine in DMF. It is recommended to use approximately 25 mL of the solution per gram of resin.[4]

-

Allow the reaction to proceed at room temperature. The process is typically repeated multiple times (e.g., three treatments of 3 minutes each) to ensure complete removal of the Dde group.[4]

-

After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleavage byproducts and any remaining hydrazine.[4] The deprotected lysine side-chain amine is now available for modification.

Alternative Dde Deprotection: For instances where the Fmoc group needs to be preserved, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal.[4][13]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the selective deprotection of Fmoc-D-Lys(Dde)-OH in the context of solid-phase peptide synthesis.

Caption: Orthogonal deprotection and modification workflow using Fmoc-D-Lys(Dde)-OH.

This guide provides a foundational understanding of the chemical properties and experimental handling of Fmoc-D-Lys(Dde)-OH. For specific applications, further optimization of the described protocols may be necessary to achieve the desired synthetic outcomes.

References

- 1. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. genscript.com [genscript.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]

- 8. Fmoc-D-Lys(Dde)-OH Novabiochem® | 333973-51-6 [sigmaaldrich.com]

- 9. 150629-67-7|Fmoc-L-Lys(Dde)-OH|BLD Pharm [bldpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. peptide.com [peptide.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. peptide.com [peptide.com]

Fmoc-D-Lys(Dde)-OH molecular weight and CAS number

A comprehensive analysis of Fmoc-D-Lys(Dde)-OH reveals key molecular identifiers crucial for its application in chemical and biological research. This technical guide outlines the fundamental physicochemical data for this compound, specifically its molecular weight and CAS number, which are essential for researchers, scientists, and professionals in drug development.

| Property | Value |

| Molecular Weight | 532.63 g/mol [1] |

| CAS Number | 333973-51-6[2] |

| Molecular Formula | C₃₁H₃₆N₂O₆ |

| Synonyms | N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine[2] |

As this guide focuses solely on the intrinsic properties of Fmoc-D-Lys(Dde)-OH, detailed experimental protocols, signaling pathways, and workflows are not applicable. The provided data is foundational for the accurate preparation and application of this compound in further research.

References

An In-depth Technical Guide to Dde and ivDde Protecting Groups in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides. Among the diverse arsenal of protective groups available to chemists, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its more robust successor, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), have carved out a crucial niche. They serve as orthogonal protecting groups for primary amines, most notably in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparison of Dde and ivDde, covering their mechanisms, applications, and the quantitative data that informs their selection in research and drug development.

Introduction to Orthogonal Protection in Fmoc SPPS

In Fmoc SPPS, the α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. Side chains of trifunctional amino acids are protected by acid-labile groups (e.g., Boc, tBu, Trt). An orthogonal protecting group is one that can be removed under conditions that do not affect the Fmoc group, the acid-labile side-chain protecting groups, or the resin linkage. This orthogonality is essential for on-resin modifications, such as:

-

Peptide branching: Creating branched peptides by extending a second peptide chain from a lysine side chain.

-

Cyclization: Forming side-chain-to-side-chain or side-chain-to-terminus cyclic peptides.

-

Conjugation: Attaching labels, such as fluorescent dyes, biotin, or cytotoxic drugs, to specific sites on the peptide.

The Dde and ivDde groups fulfill this requirement as they are stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but are selectively removed by dilute solutions of hydrazine.[1][2]

The Dde Protecting Group

The Dde group was introduced as a valuable tool for orthogonal protection of amine functionalities.[2] It is typically used to protect the ε-amino group of lysine, allowing for site-specific modifications after the main peptide backbone has been assembled.

Deprotection Mechanism: The removal of the Dde group is achieved through a retro-Michael type reaction initiated by hydrazine. Hydrazine attacks the vinylogous amide system, leading to the formation of a stable pyrazole derivative and the release of the free amine. This process is often monitored spectrophotometrically, as the resulting indazole byproduct has a strong UV absorbance around 290 nm.[1]

Figure 1. Dde deprotection workflow with hydrazine.

Limitations of Dde: Despite its utility, the Dde group has notable stability issues.

-

Migration: The Dde group has been observed to migrate from one amino group to another (e.g., from a lysine ε-amine to a free α-amine) during the piperidine treatment used for Fmoc removal.[3][4] This scrambling of its position can lead to undesired side products and impurities.

-

Premature Loss: During the synthesis of long peptide sequences, which involves numerous piperidine treatment cycles, partial loss of the Dde group can occur.[5][6]

The ivDde Protecting Group

To address the stability issues of Dde, the more sterically hindered ivDde group was developed.[5] The additional isovaleryl group provides greater steric bulk around the reactive enone system, enhancing its stability.

Advantages of ivDde:

-

Enhanced Stability: The ivDde group shows significantly greater resistance to premature cleavage during repeated piperidine treatments in long SPPS cycles.[6][7]

-

Reduced Migration: The steric hindrance effectively minimizes the risk of intramolecular migration, ensuring the protecting group remains at its intended position throughout the synthesis.[7][8]

Deprotection of ivDde: The deprotection mechanism of ivDde is identical to that of Dde, involving nucleophilic attack by hydrazine.[1] However, due to its increased stability, the removal of ivDde is generally slower and can be more challenging compared to Dde.[2] In cases where deprotection is sluggish, a higher concentration of hydrazine (up to 10%) or repeated treatments may be necessary.

Figure 2. Typical workflow for using ivDde in SPPS.

Data Presentation: Comparative Summary

The choice between Dde and ivDde is a trade-off between ease of removal and stability. The following tables summarize the key characteristics and deprotection conditions.

Table 1: Stability and Key Properties

| Property | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) |

| Primary Use | Orthogonal protection of primary amines (e.g., Lys side chain) | Orthogonal protection of primary amines with enhanced stability |

| Stability to 20% Piperidine | Moderate; partial loss in long syntheses reported[5] | High; robust and stable through long synthesis cycles[7] |

| Stability to TFA | High; stable during standard cleavage conditions[1] | High; stable during standard cleavage conditions[1] |

| Risk of Migration | Significant; can migrate during piperidine treatment[4] | Very low; sterically hindered to prevent migration[7] |

| Relative Removal Rate | Faster | Slower; more resistant to cleavage[2] |

Table 2: Deprotection Conditions

| Reagent System | Dde | ivDde | Notes |

| Hydrazine/DMF | 2% Hydrazine in DMF, 3 x 3 min[9] | 2-4% Hydrazine in DMF, 3 x 3-5 min.[9][10] May require higher concentration (up to 10%) or longer reaction times for complete removal. | Standard method. Hydrazine also removes Fmoc groups, so the N-terminus should be protected (e.g., with Boc) if it needs to remain intact. |

| Hydroxylamine/Imidazole | Hydroxylamine HCl / Imidazole in NMP[5][9] | Less commonly reported, may be less effective. | Offers complete orthogonality with the Fmoc group, allowing Dde removal without affecting N-terminal Fmoc protection. |

Experimental Protocols

The following are representative protocols for the removal of Dde and ivDde from a peptide synthesized on a solid support.

Protocol 1: Standard Deprotection using Hydrazine

Application: Removal of Dde or ivDde when N-terminal Fmoc protection is not required.

-

Resin Preparation: After completion of the peptide synthesis, the N-terminal Fmoc group is typically removed, and the free amine is protected with a Boc group using Boc anhydride to prevent side reactions during hydrazine treatment.[5]

-

Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity N,N-Dimethylformamide (DMF). For difficult ivDde removals, a 4% or 5% solution may be prepared.[10][11]

-

Deprotection Reaction: a. Swell the peptide-resin in DMF. b. Drain the solvent and add the 2% hydrazine/DMF solution (approx. 25 mL per gram of resin).[9] c. Agitate the mixture gently at room temperature for 3-5 minutes.[9] d. Drain the solution. The filtrate can be monitored by UV spectrophotometry at ~290 nm to follow the release of the indazole byproduct.[1] e. Repeat the hydrazine treatment (step 3c-3d) two more times or until the UV absorbance of the filtrate is negligible.[9]

-

Washing: Wash the resin extensively with DMF (e.g., 5-6 times) to remove all traces of hydrazine and the cleavage byproduct.[9] The resin is now ready for on-resin modification.

Protocol 2: Orthogonal Deprotection of Dde using Hydroxylamine

Application: Selective removal of Dde while preserving the N-terminal Fmoc group.

-

Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP). A common ratio is 1.3 equivalents of hydroxylamine hydrochloride to 1 equivalent of imidazole relative to the Dde content on the resin.[5]

-

Deprotection Reaction: a. Swell the peptide-resin in NMP. b. Drain the solvent and add the hydroxylamine/imidazole/NMP solution. c. Agitate the mixture at room temperature for approximately 30-60 minutes.[5][9]

-

Washing: Filter the resin and wash thoroughly with DMF (3-5 times) to remove reagents and byproducts.[5][9] The resin is now ready for further steps with the Fmoc group still intact.

Conclusion and Recommendations

The choice between Dde and ivDde is dictated by the specific demands of the synthetic strategy.

-

Choose Dde for shorter peptide sequences or when faster deprotection is a priority and the risk of migration can be tolerated or mitigated (e.g., by using DBU instead of piperidine for Fmoc removal).[4]

-

Choose ivDde for the synthesis of long peptides, complex architectures, or any application where stability and the prevention of side-chain migration are critical.[6][7] While its removal can be more sluggish, the enhanced stability provides a higher fidelity synthesis, ultimately leading to a purer final product.[10]

For drug development professionals, the robustness of the ivDde group makes it the superior choice for preparing complex, highly pure peptide conjugates and branched constructs, minimizing sequence-scrambled impurities that can complicate downstream processing and analysis. Understanding the nuances of their respective chemistries allows researchers to harness the full potential of orthogonal synthesis to build better, more complex molecules.

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

Solubility Profile of Fmoc-D-Lys(Dde)-OH: A Technical Guide for Researchers

Fmoc-D-Lys(Dde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides requiring orthogonal protection strategies. Its solubility in common organic solvents is a paramount factor for efficient and successful peptide coupling reactions. This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Lys(Dde)-OH in N,N-Dimethylformamide (DMF) and other relevant solvents, along with detailed experimental protocols for its determination.

Introduction to Solubility in Peptide Synthesis

The solubility of protected amino acids is a cornerstone of successful solid-phase peptide synthesis. Inadequate dissolution of an Fmoc-amino acid in the reaction solvent can lead to incomplete coupling reactions, resulting in deletion sequences and significantly impacting the purity and yield of the final peptide product. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are the most prevalent choices in Fmoc-based SPPS due to their excellent solvating properties for both the growing peptide chain and the incoming protected amino acids.[1][2] The large, hydrophobic Fmoc and Dde protecting groups on Fmoc-D-Lys(Dde)-OH influence its solubility profile, making a thorough understanding essential for process optimization.

Quantitative Solubility Data

Precise quantitative solubility data for Fmoc-D-Lys(Dde)-OH is not extensively published. However, information from chemical suppliers and analogous compounds provides a strong indication of its solubility. The data is summarized in the table below.

| Compound | Solvent | Temperature | Concentration | Solubility (g/L) | Molar Solubility (mol/L) | Data Type | Source |

| Fmoc-D-Lys(Dde)-OH | DMF | Not Specified | 1 mmol in 2 mL | ~266.3 | ~0.5 | Qualitative ("Clearly Soluble") | |

| Fmoc-L-Lys(Dde)-OH | DMF | Not Specified | 1 mmol in 2 mL | ~266.3 | ~0.5 | Qualitative ("Clearly Soluble") | [3] |

| Fmoc-L-Lys(Dde)-OH | DMSO | Not Specified | 100 mg/mL | 100 | ~0.188 | Quantitative | |

| Fmoc-Lys(ivDde)-OH | DMF | Not Specified | 100 mg in 0.5 mL | 200 | ~0.348 | Quantitative | [4] |

Note: The molecular weight of Fmoc-D-Lys(Dde)-OH is 532.63 g/mol .

Factors Influencing Solubility

Several factors can impact the solubility of Fmoc-D-Lys(Dde)-OH:

-

Solvent Polarity: As a large, protected amino acid, it exhibits favorable solubility in polar aprotic solvents like DMF, NMP, and DMSO.[1][2]

-

Temperature: Solubility of most organic solids increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation.

-

Purity of Solvents: Impurities in solvents, such as the degradation of DMF to dimethylamine, can affect the stability and solubility of the Fmoc-protected amino acid.[2]

-

Aggregation: The planar, aromatic Fmoc group can promote self-assembly and aggregation through π-π stacking interactions, which may reduce solubility.[5]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for Fmoc-D-Lys(Dde)-OH in a specific solvent system, the following equilibrium shake-flask method is recommended. This protocol is a reliable standard for determining the thermodynamic solubility of a compound at a given temperature.[6]

Materials and Equipment

-

Fmoc-D-Lys(Dde)-OH (high purity)

-

Selected organic solvent(s) (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with sealed caps (e.g., 2 mL glass vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-D-Lys(Dde)-OH to several vials. A visible excess of solid must remain after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease shaking and allow the vials to remain undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.[6]

-

-

Quantification:

-

Prepare a series of standard solutions of Fmoc-D-Lys(Dde)-OH of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions at an appropriate wavelength (e.g., ~265 nm or ~301 nm for the Fmoc group).

-

Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Fmoc-D-Lys(Dde)-OH solubility.

Caption: Experimental workflow for determining the solubility of Fmoc-D-Lys(Dde)-OH.

Conclusion

Fmoc-D-Lys(Dde)-OH demonstrates good solubility in DMF, a key solvent in peptide synthesis, at concentrations commonly used for coupling reactions. While comprehensive quantitative data across a range of solvents and temperatures is scarce, the provided qualitative data and the detailed experimental protocol enable researchers to precisely determine solubility for their specific applications. A thorough understanding and empirical verification of solubility are critical for optimizing reaction conditions, ensuring the integrity of the synthesis, and ultimately achieving high-purity, high-yield peptide products.

References

The Role of the Dde Protecting Group in the Synthesis of Branched Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides, characterized by a peptide chain branching from a side chain of an amino acid within the main peptide backbone, are of significant interest in drug discovery and development. Their unique architecture can lead to enhanced biological activity, increased resistance to enzymatic degradation, and the ability to present multiple copies of an epitope, as in the case of multiple antigenic peptides (MAPs). The synthesis of these complex structures relies heavily on the use of orthogonal protecting groups, which can be selectively removed without affecting other protecting groups in the molecule. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a key player in this field, offering a versatile and efficient method for the construction of branched peptides. This guide provides a comprehensive overview of the role of Dde in branched peptide synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations.

The Dde Protecting Group: Properties and Orthogonality

The Dde group is an amine-protecting group frequently used for the side chain of lysine (Fmoc-Lys(Dde)-OH). Its utility stems from its unique deprotection conditions, which are orthogonal to the most common protection strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu and Boc/Bzl strategies.

Key Properties of the Dde Group:

-

Stability: The Dde group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for Boc group and many side-chain protecting group removal (e.g., trifluoroacetic acid - TFA).

-

Cleavage: It is selectively cleaved under mild conditions using a dilute solution of hydrazine (typically 2%) in N,N-dimethylformamide (DMF). This allows for the unmasking of the lysine side-chain amine at the desired point in the synthesis, enabling the initiation of a new peptide chain.

-

Monitoring: The removal of the Dde group can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which absorbs light at 290 nm.

An important variant of the Dde group is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group. The ivDde group is more sterically hindered, which can help to prevent potential side reactions such as Dde group migration to other free amines within the peptide sequence. While Dde is easier to remove, ivDde offers greater stability during the synthesis of long or complex peptides.

Synthesis of Branched Peptides Using the Dde Group

The general strategy for synthesizing a branched peptide using Fmoc-Lys(Dde)-OH on a solid support involves the following key stages:

-

Main Chain Elongation: The primary peptide chain is synthesized using standard Fmoc-SPPS protocols. Fmoc-Lys(Dde)-OH is incorporated at the desired branching point.

-

Selective Dde Deprotection: Once the main chain is assembled, the Dde group on the lysine side chain is selectively removed using a hydrazine solution.

-

Branch Chain Elongation: A second peptide chain is then synthesized on the now-free ε-amino group of the lysine residue.

-

Final Cleavage and Deprotection: The completed branched peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA-based).

General Workflow for Branched Peptide Synthesis using Dde

A Comprehensive Technical Guide to Fmoc/tBu and Boc/Bzl Peptide Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the two most prevalent solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bzl. This document delves into the core chemical principles, advantages, disadvantages, and key applications of each methodology. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to make informed decisions for their peptide synthesis projects.

Fundamental Principles of Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily protected. The success of SPPS hinges on an orthogonal protection strategy , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[1]

The two dominant orthogonal strategies in modern peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches, named after the protecting groups used for the temporary protection of the α-amino group and the semi-permanent protection of the amino acid side chains, respectively.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy has become the most widely used method for SPPS, particularly in research and for the synthesis of complex peptides.[2] Its popularity stems from its use of milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[3]

Core Chemistry

-

α-Amino Protection: The α-amino group of the amino acids is protected by the base-labile Fmoc group.

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, primarily derived from tert-butyl alcohol, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[][5]

-

Orthogonality: This strategy is truly orthogonal because the Fmoc group is removed by a base (typically piperidine in DMF), while the tBu-based side-chain protecting groups are stable to these conditions and are removed at the end of the synthesis by a strong acid (typically trifluoroacetic acid, TFA).[2]

The Fmoc/tBu Synthesis Cycle

The synthesis cycle for the Fmoc/tBu strategy is a repetitive process involving deprotection, washing, coupling, and washing steps.

The Boc/Bzl Strategy: The Veteran Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed by Merrifield and remains a robust and valuable technique, particularly for the synthesis of long or aggregation-prone sequences.[2]

Core Chemistry

-

α-Amino Protection: The α-amino group is protected by the acid-labile Boc group.

-

Side-Chain Protection: Reactive side chains are protected by benzyl-based (Bzl) groups, which are also acid-labile but require much stronger acidic conditions for removal.[6][7]

-

Quasi-Orthogonality: This strategy is considered quasi-orthogonal. While both Boc and Bzl groups are removed by acid, their differential lability allows for selective deprotection. The Boc group is removed by a moderately strong acid (TFA), while the Bzl groups require a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[2]

The Boc/Bzl Synthesis Cycle

The Boc/Bzl synthesis cycle involves repeated steps of deprotection with a moderate acid, neutralization, and coupling.

Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl

The choice between the Fmoc/tBu and Boc/Bzl strategies depends on several factors, including the peptide sequence, desired modifications, scale of synthesis, and available equipment.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (tBu, Boc, Trt) | Strong acid-labile (Bzl, and others) |

| Final Cleavage | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., anhydrous HF) |

| Orthogonality | Fully Orthogonal | Quasi-Orthogonal |

| Advantages | - Milder deprotection conditions[3]- Suitable for acid-sensitive residues (e.g., phosphorylation, glycosylation)[3]- Easier automation and monitoring (UV absorbance of Fmoc group)[]- Generally safer (avoids HF) | - Effective for long or aggregation-prone sequences[]- Lower cost of Boc-amino acids[]- Can yield higher crude purity for hydrophobic peptides[] |

| Disadvantages | - Potential for side reactions under basic conditions (e.g., aspartimide formation, diketopiperazine formation)[2][9]- Aggregation can be more problematic[10]- Higher cost of Fmoc-amino acids | - Harsh final cleavage conditions (HF is highly toxic and corrosive)[7][11]- Requires specialized equipment for HF cleavage[7]- Repeated acid treatment can lead to degradation of sensitive residues |

Quantitative Performance Metrics

While direct, large-scale comparative studies with standardized peptides are not abundant in the literature, a compilation of reported data provides insights into the typical performance of each strategy. It is important to note that yields can be highly sequence-dependent.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Notes |

| Typical Coupling Efficiency | >99% | Generally high, but can be sequence-dependent | Fmoc chemistry with modern coupling reagents like HATU often achieves near-quantitative coupling. |

| Crude Yield (Example: Aβ1–42) | 33% (standard), 57% (with pseudoprolines), 87% (microwave-assisted) | Data for direct comparison is limited, but often favored for "difficult sequences". | Yields are highly dependent on the specific protocol and peptide sequence. |

| Crude Purity | Generally high due to milder conditions | Can be lower due to repeated acid exposure and harsh cleavage, but may be higher for hydrophobic peptides.[] | Purity is influenced by side reactions and the effectiveness of the final cleavage. |

Detailed Experimental Protocols

Fmoc/tBu Strategy Protocols

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Reaction: Agitate the mixture at room temperature for 15-30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine. A qualitative test like the chloranil test can be used to confirm the presence of a free secondary amine.[12]

-

Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation solution and vortex briefly.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates complete coupling.[1]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[13]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Boc/Bzl Strategy Protocols

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

-

Reaction: Agitate the mixture at room temperature for 30 minutes.

-

Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times).[5][14]

-

Neutralization: Neutralize the TFA salt of the deprotected amine by washing the resin with a solution of 5-10% DIPEA in DMF. Wash thoroughly with DMF and DCM.

-

Activation: In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir for 10-15 minutes at 0°C.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution and wash the resin with DMF, a mixture of DMF/DCM, and DCM.

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus within a certified fume hood by highly trained personnel.

-

Resin Preparation: Dry the final peptide-resin thoroughly under high vacuum.

-

Scavenger Addition: Place the dried resin in a Kel-F reaction vessel and add a scavenger mixture (e.g., p-cresol and p-thiocresol).[7][15]

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the mixture to stir at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by vacuum distillation into a scrubber containing a base (e.g., calcium oxide).

-

Peptide Precipitation and Isolation: After all HF is removed, wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers. The peptide is then extracted from the resin using an appropriate solvent (e.g., aqueous acetic acid).

-

Lyophilization: The peptide solution is lyophilized to obtain the crude peptide.[11][15]

Side Reactions and Mitigation Strategies

Both synthesis strategies are susceptible to side reactions that can impact the yield and purity of the final peptide.

Common Side Reactions in Fmoc/tBu Synthesis

-

Aspartimide Formation: Cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, can occur under basic deprotection conditions. This can be minimized by using faster deprotection times, lower temperatures, or by incorporating protecting groups on the backbone nitrogen of the preceding amino acid.[9][16]

-

Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin can occur after the second amino acid has been coupled. This is more prevalent with proline or glycine in the first two positions. Using bulky resins (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a dipeptide can mitigate this.[9]

-

Racemization: Racemization of the chiral center of amino acids can occur during the activation step. The use of coupling additives like HOBt or employing modern coupling reagents such as HATU can suppress racemization.

Common Side Reactions in Boc/Bzl Synthesis

-

Acid-catalyzed Side Reactions: The repeated use of TFA can lead to the premature cleavage of some acid-sensitive side-chain protecting groups. The strong acid (HF) used for final cleavage can cause a variety of side reactions, including:

-

Alkylation: Alkylation of sensitive residues like tryptophan and methionine by carbocations generated from the protecting groups. This is minimized by the use of scavengers.[17]

-

t-Butylation: Modification of tryptophan and methionine residues by the t-butyl cation generated during Boc deprotection.

-

-

Asp-Pro Bond Cleavage: The Asp-Pro peptide bond is particularly labile to strong acids and can be cleaved during HF treatment.

Logical Relationships and Signaling Pathways

Orthogonality in Peptide Synthesis

The principle of orthogonality is central to the success of multi-step chemical synthesis, including SPPS. It allows for the selective manipulation of different functional groups without unintended interference.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl peptide synthesis strategies is a critical decision that should be based on a thorough understanding of the chemical principles, advantages, and limitations of each method. The Fmoc/tBu strategy, with its milder conditions and high degree of orthogonality, is generally the preferred method for a wide range of applications, especially for complex and sensitive peptides. However, the Boc/Bzl strategy remains a powerful and cost-effective option, particularly for the synthesis of long or challenging sequences where aggregation is a major concern. By carefully considering the factors outlined in this guide, researchers can select the optimal strategy to achieve their synthetic goals with high yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 9. peptide.com [peptide.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. chem.uci.edu [chem.uci.edu]

- 13. scribd.com [scribd.com]

- 14. benchchem.com [benchchem.com]

- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-Lys(Dde)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Dde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and site-specifically labeled conjugates. Its utility lies in the orthogonal protection of the lysine side chain with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is stable to the piperidine treatment used for the removal of the Nα-Fmoc group but can be selectively cleaved under mild hydrazine-based conditions. This technical guide provides an in-depth overview of the commercial sources of Fmoc-D-Lys(Dde)-OH, detailed experimental protocols for its use, and a visual representation of the synthetic workflow.

Commercial Suppliers of Fmoc-D-Lys(Dde)-OH

A variety of chemical suppliers offer Fmoc-D-Lys(Dde)-OH, with variations in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs and scale. Below is a summary of prominent commercial suppliers and their product specifications.

| Supplier | Product Name/Number | Purity Specification | Available Quantities |

| Sigma-Aldrich (Novabiochem®) | 852147 | ≥98% (TLC), ≥98.0% (HPLC), ≥95.0% (acidimetric) | 1 g, 5 g |

| Bachem | Custom Synthesis | High purity, specification on request | Custom quantities |

| ChemPep | 101218 | >98.0% (HPLC) | 1 g, 5 g, 25 g |

| Creative Peptides | CP25762 | High purity, specification on request | Inquire for details |

| Alkali Scientific | 8521470001 (MilliporeSigma) | High purity, specification on request | 1 g |

| KiloBio | Inquire for details | High purity with COA | Bulk orders (e.g., 1kg, 25kg) |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-D-Lys(Dde)-OH into a peptide sequence and the subsequent selective deprotection of the Dde group to enable side-chain modification.

I. Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Lys(Dde)-OH

This protocol outlines the standard steps for coupling Fmoc-D-Lys(Dde)-OH onto a solid support.

Materials:

-

Fmoc-D-Lys(Dde)-OH

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel for SPPS

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection (of the resin): Treat the resin with 20% piperidine in DMF for 3-5 minutes. Drain, and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times).

-

Coupling of Fmoc-D-Lys(Dde)-OH:

-

In a separate vial, dissolve Fmoc-D-Lys(Dde)-OH (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents to the amino acid), and HOBt (1 equivalent to the amino acid) in a minimal amount of DMF.

-

Add DIPEA (2 equivalents to the amino acid) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

II. Selective Deprotection of the Dde Group

This protocol describes the removal of the Dde protecting group from the lysine side chain while the peptide remains attached to the resin and other protecting groups (including Nα-Fmoc) are intact.

Materials:

-

Peptide-resin containing the Dde-protected lysine

-

Hydrazine monohydrate solution (2% in DMF)

-

DMF

Methodology:

-

Resin Preparation: Swell the Dde-protected peptide-resin in DMF.

-

Dde Deprotection:

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF.

-

Allow the reaction to proceed for 3-5 minutes with gentle agitation.

-

Drain the reaction vessel and repeat the hydrazine treatment 2-3 more times to ensure complete deprotection.[1]

-

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde group. The resin is now ready for side-chain modification.

III. Side-Chain Modification and Final Cleavage

Following Dde deprotection, the free ε-amino group of the D-lysine residue is available for modification, such as the attachment of another peptide chain (branching), a fluorescent label, or a small molecule.

Methodology:

-

Side-Chain Coupling: Couple the desired molecule (e.g., an Fmoc-protected amino acid for branching) to the deprotected lysine side chain using the standard coupling protocol described in Section I.

-

Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing Fmoc-D-Lys(Dde)-OH in SPPS.

Caption: General workflow for branched peptide synthesis using Fmoc-D-Lys(Dde)-OH.

Caption: Orthogonal deprotection strategy for Fmoc-D-Lys(Dde)-OH.

References

Methodological & Application

Protocol for Fmoc-D-Lys(Dde)-OH in Solid-Phase Peptide Synthesis: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Fmoc-D-Lys(Dde)-OH in solid-phase peptide synthesis (SPPS). Fmoc-D-Lys(Dde)-OH is a critical building block for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides. Its utility lies in the orthogonal protection of the α-amino group with the base-labile Fmoc group and the ε-amino group of the lysine side chain with the hydrazine-sensitive Dde group. This dual protection strategy allows for the selective deprotection and modification of the lysine side chain while the peptide remains anchored to the solid support. These application notes detail the chemical properties, applications, and detailed protocols for the incorporation of Fmoc-D-Lys(Dde)-OH, selective Dde deprotection, and subsequent on-resin modifications.

Introduction

In the realm of peptide chemistry and drug discovery, the synthesis of peptides with complex architectures is often necessary to enhance their biological activity, stability, and therapeutic potential.[1] Fmoc-D-Lys(Dde)-OH, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-lysine, is an invaluable tool for achieving such complexity.[2] The Fmoc group is readily cleaved by piperidine, a standard step in the elongation of the peptide chain during Fmoc-based SPPS.[2] In contrast, the Dde group is stable to these basic conditions but can be selectively removed by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[2][3]

This orthogonality is the cornerstone of its versatility, enabling a wide array of applications, including:

-

Synthesis of Branched Peptides: The selective removal of the Dde group exposes the lysine side-chain amine, which can serve as an attachment point for a second peptide chain, creating branched or di-epitopic peptides.[4]

-

Preparation of Peptide Conjugates: The deprotected lysine side chain can be conjugated with various molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs.[5]

-

Cyclic Peptide Synthesis: The lysine side chain can be used as a point of cyclization with the N-terminus or another amino acid side chain within the peptide sequence.[6]

-

Development of Peptidomimetics: Introduction of non-peptidic moieties on the lysine side chain can lead to peptidomimetics with improved pharmacological properties.[1]

Data Presentation

Table 1: Microwave-Assisted Solid-Phase Synthesis of an Unsymmetrically Branched Peptide using Fmoc-Lys(ivDde)-OH

The following table summarizes the conditions and results for the rapid synthesis of a chimeric lactoferricin-lactoferrampin antimicrobial peptide using microwave-enhanced SPPS. While this example utilizes the more sterically hindered and stable ivDde protecting group, the principles and expected outcomes are highly relevant for syntheses involving the Dde group.

| Parameter | Condition | Outcome | Reference |

| Peptide Synthesizer | CEM Liberty Blue™ | Automated Microwave Peptide Synthesizer | [3] |

| Resin | Rink Amide | Standard resin for peptide amide synthesis | [3] |

| Fmoc Deprotection | 20% piperidine with 0.1 M Oxyma Pure in DMF | Rapid and efficient Fmoc removal | [3] |

| Amino Acid Coupling | 5-fold excess Fmoc-amino acid, 1.0 M DIC, 1.0 M Oxyma Pure in DMF | High coupling efficiency | [3] |

| Microwave Conditions | Temperature-controlled | Reduced reaction times and improved purity | [7] |

| ivDde Deprotection | 5% hydrazine in DMF | Selective and efficient deprotection | [3] |

| Total Synthesis Time | Under 5 hours | Significantly faster than conventional methods | [3] |

| Crude Peptide Purity | 77% | High purity for a complex branched peptide | [3] |

Table 2: Optimization of ivDde Protecting Group Removal

This table presents a selection of conditions evaluated for the removal of the ivDde group from a model peptide (ACP-K(ivDde)) synthesized on a solid support. These findings offer valuable insights for optimizing the deprotection of the Dde group, which is generally easier to remove than ivDde.

| Condition ID | Hydrazine Concentration (%) | Reaction Time (min) | Volume (mL) | Iterations | Deprotection Completion | Reference |

| 2 | 2 | 3 | 2 | 3 | Incomplete | [8] |

| 6 | 2 | 5 | 2 | 3 | ~50% | [8] |

| 10 | 2 | 3 | 2 | 4 | Nominal increase from Condition 2 | [8] |

| 12 | 4 | 3 | 2 | 3 | Near Complete | [8] |

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Lys(Dde)-OH

This protocol outlines the manual steps for the incorporation of Fmoc-D-Lys(Dde)-OH into a growing peptide chain on a solid support.

Materials:

-

Pre-loaded resin (e.g., Rink Amide, Wang)

-

Fmoc-D-Lys(Dde)-OH

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Solvents: DMF, DCM

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Lys(Dde)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Dde Group

This protocol describes the selective removal of the Dde protecting group from the lysine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the Dde-protected lysine residue

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

Washing solvent: DMF

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-washed with DMF.

-

Dde Deprotection:

-

Add the 2% hydrazine in DMF solution to the peptide-resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 3 to 20 minutes. It is recommended to perform the treatment in short, repeated cycles. A common procedure is 3 treatments of 3-5 minutes each.[9]

-

Drain the deprotection solution.

-

Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.[10]

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove hydrazine and the cleaved Dde-hydrazine adduct. The resin is now ready for the subsequent modification of the lysine side chain.

-

Note on N-terminal Protection: The standard 2% hydrazine in DMF solution for Dde removal will also cleave the N-terminal Fmoc group.[11] If the N-terminal amine needs to remain protected, it should be protected with a group that is stable to hydrazine, such as the Boc group.[11] Alternatively, a milder deprotection cocktail, such as hydroxylamine hydrochloride and imidazole in NMP, can be used, which has been shown to be orthogonal to the Fmoc group.[9][12]

Protocol 3: On-Resin Modification of the Lysine Side Chain

This protocol outlines the general procedure for modifying the newly exposed ε-amino group of the D-lysine residue after Dde deprotection. The example provided is for the coupling of a carboxylic acid.

Materials:

-

Peptide-resin with the deprotected lysine side chain

-

Carboxylic acid to be coupled (e.g., a fatty acid, a fluorescent label with a carboxyl group)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Solvents: DMF, DCM

Procedure:

-

Resin Preparation: Start with the well-washed peptide-resin immediately after the Dde deprotection and subsequent DMF washes.

-

Side-Chain Coupling:

-

In a separate vial, dissolve the carboxylic acid (3-5 equivalents relative to the lysine sites), the coupling reagent (3-5 equivalents), and a base (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated carboxylic acid solution to the peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature, or until the coupling is complete as indicated by a negative ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

-

-

Final Cleavage and Deprotection: Once the on-resin modifications are complete, the peptide can be cleaved from the resin and the remaining side-chain protecting groups removed using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).

Mandatory Visualizations

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Workflow for selective Dde deprotection and subsequent side-chain modification.

Caption: Orthogonal protection strategy in SPPS using Fmoc, Dde, and acid-labile groups.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. merel.si [merel.si]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 10. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Unsymmetrically Branched Peptides Using Fmoc-Lys(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unsymmetrically branched peptides is a powerful strategy for creating novel molecular architectures with diverse applications in drug discovery, diagnostics, and materials science. These complex structures, which feature distinct peptide chains attached to a central core, are valuable for mimicking proteins, developing vaccines, and creating targeted drug delivery systems. A key reagent in the solid-phase peptide synthesis (SPPS) of these molecules is Fmoc-Lys(ivDde)-OH . This derivative of lysine incorporates two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive ivDde group on the ε-amine.[1] This orthogonal protection scheme allows for the sequential and selective elongation of peptide chains, first on the main backbone and subsequently on the lysine side chain, enabling the precise construction of unsymmetrically branched peptides.[2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is stable to the piperidine conditions used for Fmoc removal during standard SPPS.[2][3][4] It is, however, readily cleaved by a mild treatment with hydrazine, leaving other acid-labile side-chain protecting groups intact.[1][2] This selective deprotection unmasks the ε-amino group of the lysine residue, providing a branching point for the synthesis of a second, different peptide sequence.[2][5] The use of microwave energy can enhance the efficiency of both coupling and deprotection steps, overcoming steric hindrance often encountered in the synthesis of complex branched structures.[2][3]

Key Applications

-

Antimicrobial Peptides: Generation of chimeric peptides with enhanced antimicrobial activity.[2][3]

-

Vaccine Development: Construction of multiple antigenic peptides (MAPs) to elicit a stronger immune response.

-

Drug Delivery: Creation of peptide-drug conjugates and targeted delivery vehicles.

-

Biomaterials: Development of novel hydrogels and other materials with unique structural and functional properties.

Experimental Protocols

Materials and Reagents

-

Fmoc-Lys(ivDde)-OH

-

Rink Amide MBHA resin or other suitable solid support

-

Standard Fmoc-protected amino acids with appropriate side-chain protection[6]

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[7]

-

Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[3][6]

-

ivDde deprotection solution: 2-5% hydrazine monohydrate in DMF[3][6][8]

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[3][6]

-

Cold diethyl ether for precipitation

Protocol 1: Manual Solid-Phase Synthesis of an Unsymmetrically Branched Peptide

This protocol outlines the manual synthesis of a generic unsymmetrically branched peptide on Rink Amide resin.

1. Resin Preparation and First Peptide Chain Synthesis: a. Swell the Rink Amide MBHA resin in DMF for 30 minutes. b. Perform standard Fmoc-SPPS to assemble the main peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point. Each cycle consists of: i. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. ii. Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). iii. Amino Acid Coupling: Couple the next Fmoc-amino acid (4 equivalents) using a suitable coupling reagent like HBTU (3.8 equivalents) and a base like NMM (in DMF) for 1-2 hours.[7] Monitor the coupling reaction for completion (e.g., using a Kaiser test).

2. Selective ivDde Deprotection: a. Once the main peptide chain is synthesized, ensure the N-terminal Fmoc group is removed. b. Treat the resin with 2-5% hydrazine in DMF. A typical procedure is 3 treatments of 3-10 minutes each.[8][9][10] c. Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.[10]

3. Second Peptide Chain Synthesis (Branching): a. Synthesize the second peptide chain on the now-deprotected ε-amino group of the lysine residue using the standard Fmoc-SPPS cycles as described in step 1b.

4. Cleavage and Deprotection: a. After the synthesis of the branched peptide is complete, wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[10] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted SPPS can significantly reduce synthesis time and improve coupling efficiency, especially for complex branched peptides.[2][3]

1. Synthesis of the Main Chain: a. Utilize an automated microwave peptide synthesizer. b. Standard Fmoc deprotection is performed with 20% piperidine in DMF.[6] c. Coupling reactions are carried out with a 5-fold excess of Fmoc-amino acids, DIC, and Oxyma Pure in DMF under microwave irradiation.[3] Incorporate Fmoc-Lys(ivDde)-OH at the branching point.

2. Selective ivDde Deprotection: a. The synthesizer can be programmed for automated deprotection of the ivDde group using 5% hydrazine in DMF.[3][6]

3. Synthesis of the Branched Chain: a. Continue with automated microwave-assisted SPPS to build the second peptide chain on the lysine side chain.

4. Cleavage and Purification: a. Cleavage and purification steps are the same as in the manual protocol.

Data Presentation

The efficiency of branched peptide synthesis can be evaluated based on the purity and yield of the final product. The following table summarizes representative data from literature for the synthesis of unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH.

| Branched Peptide Example | Synthesis Method | Purity | Synthesis Time | Reference |

| gp41659–671 Variant | Microwave-Assisted | 93% | ~3 hours | [6] |

| Lactoferricin-Lactoferrampin Chimera | Microwave-Assisted | 77% | < 5 hours | [3] |

| Histone H2B-1A / Ubiquitin Conjugate | Microwave-Assisted | 75% | < 5 hours | [3] |

| Tetra-branched Antifreeze Peptide Analog | Microwave-Assisted | 71% | < 5 hours | [3] |

Visualizations

Experimental Workflow for Unsymmetrical Branched Peptide Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 3. Bot Verification [merel.si]

- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 5. nbinno.com [nbinno.com]

- 6. kohan.com.tw [kohan.com.tw]

- 7. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Application Notes & Protocols: Selective Dde Group Removal with Hydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in its unique cleavage condition, which allows for the selective deprotection of side-chain amines, such as that of Lysine (Lys), while other protecting groups on the peptide remain intact. This "orthogonal" protection strategy is fundamental for the synthesis of complex peptides, including branched, cyclic, or site-specifically modified peptides.

The standard method for Dde removal involves treatment with a dilute solution of hydrazine in a suitable organic solvent.[1] This document provides detailed protocols and application notes on the conditions for selective Dde group removal using hydrazine, potential challenges, and alternative methods.

Principle of Orthogonality

The Dde group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[2][3] However, it is selectively cleaved by hydrazine. This orthogonality is the cornerstone of its application. For instance, a peptide can be synthesized using an Fmoc/tBu strategy, with a Lys residue's side-chain protected by Dde. After the main peptide chain is assembled, the Dde group can be selectively removed to allow for modification of the Lys side-chain, such as branching, cyclization, or conjugation to a label or drug molecule.

It is critical to note that hydrazine solutions can also cleave the Fmoc group.[2][4] Therefore, if selective Dde removal is desired in the presence of an N-terminal Fmoc group, the N-terminus should first be protected with a group stable to hydrazine, such as the Boc group.[1][2]

Figure 1. Orthogonality of Dde, Fmoc, and tBu protecting groups.

Experimental Conditions & Data

The efficiency of Dde removal is dependent on several factors, including hydrazine concentration, reaction time, solvent, and the steric hindrance of the Dde group itself (e.g., Dde vs. the more hindered ivDde).

3.1. Standard Conditions

The most widely used condition for Dde removal is a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2]

3.2. Dde vs. ivDde

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed to address issues of Dde group instability and migration during prolonged synthesis.[1] While more robust, ivDde can be significantly more difficult to remove. In cases of sluggish or incomplete ivDde removal, increasing the hydrazine concentration or reaction time may be necessary.[2][5]

Table 1: Comparison of Dde and ivDde Protecting Groups

| Feature | Dde | ivDde (isovaleryl-Dde) |

| Structure | Less sterically hindered | More sterically hindered |

| Stability | Prone to partial loss in long syntheses and potential migration.[1] | More stable, less prone to migration.[1][2] |

| Removal Conditions | Typically 2% hydrazine in DMF. | 2% hydrazine in DMF is standard, but may require higher concentrations (4-10%) or longer reaction times for complete removal.[2][5] |

| Typical Application | Shorter peptides, when migration is not a concern. | Long peptide sequences, synthesis of complex peptide libraries where stability is paramount. |

Table 2: Summary of Hydrazine Deprotection Conditions

| Parameter | Condition | Remarks | Potential Issues |

| Reagent | Hydrazine monohydrate | --- | --- |

| Concentration | 2% (v/v) | Standard for Dde and most ivDde removals.[1][2] | Incomplete removal of hindered ivDde groups.[5] |

| 4-10% (v/v) | Used for difficult-to-remove ivDde groups.[2] | Concentrations >2% may cause peptide cleavage at Gly residues or convert Arg to Orn.[1] | |

| Solvent | N,N-Dimethylformamide (DMF) | Most common solvent for on-resin deprotection.[1][2] | For solution-phase, other solvents like MeOH, DCM, or acetonitrile may be used depending on peptide solubility.[6] |

| Temperature | Room Temperature | Standard condition.[1] | --- |

| Reaction Time | 3-10 minutes per treatment | Typically repeated 2-3 times for complete removal.[1][2][7] | Insufficient time can lead to incomplete deprotection.[5] |

| Monitoring | UV-Vis Spectrophotometry | The indazole derivative byproduct of the reaction is chromophoric and can be monitored similarly to Fmoc removal.[2] | --- |

Experimental Protocols

4.1. Protocol for On-Resin Dde/ivDde Removal with 2% Hydrazine

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Dde/ivDde-protected peptidyl-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Reaction vessel suitable for SPPS

Procedure:

-

Preparation of Reagent: Prepare a 2% (v/v) hydrazine solution in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. Prepare this solution fresh before use.

-

Resin Swelling: Wash the peptidyl-resin thoroughly with DMF (3 x 5 mL per gram of resin) to ensure it is well-swollen.

-

Deprotection Treatment:

-

Repeat Treatment: Repeat step 3 two more times to ensure complete removal of the Dde group.[1][2]

-

Washing: Wash the resin extensively with DMF (5 x 5 mL per gram of resin) to remove all traces of hydrazine and the deprotection byproducts.[1][7]

-

Confirmation (Optional): A small sample of resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde group.

Figure 2. General workflow for on-resin Dde deprotection.

4.2. Alternative Protocol: Dde Removal with Hydroxylamine

This method offers true orthogonality with the Fmoc group, as hydroxylamine does not cause its cleavage.[4] It is an excellent alternative when N-terminal Boc protection is not feasible or desired.

Materials:

-

Dde-protected peptidyl-resin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Imidazole

-

N-Methyl-2-pyrrolidone (NMP) or a 5:1 mixture of NMP/DCM[2]

-

DMF for washing

Procedure:

-

Preparation of Reagent: Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP. A common formulation is a mixture of NH₂OH·HCl/imidazole in NMP/CH₂Cl₂.[4] For example, dissolve hydroxylamine hydrochloride (1.3 eq. relative to Dde) and imidazole (1 eq.) in the solvent.

-

Resin Treatment:

-

Washing: Drain the reagent solution and wash the resin thoroughly with DMF (3-5 times).

-

Confirmation: Confirm deprotection via analytical cleavage and HPLC-MS.

Troubleshooting and Considerations

-

Incomplete Deprotection: This is common with the ivDde group, especially if it is located in an aggregated region of the peptide or near the C-terminus.[2]

-

Solution: Increase the number of hydrazine treatments, extend the reaction time, or cautiously increase the hydrazine concentration to 4%.[5]

-

-

Side Reactions: The use of hydrazine concentrations higher than 2% should be carefully considered due to the risk of side reactions.[1] Always confirm the integrity of the peptide product by mass spectrometry after deprotection.

-